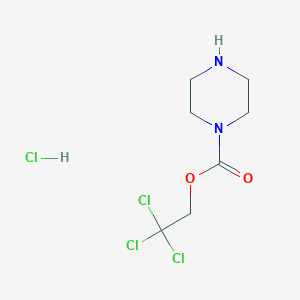
(3S,4R)-4-(dipropylamino)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a dipropylamino group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Functional Group Introduction: The dipropylamino group is introduced at the 4-position through nucleophilic substitution reactions.
Chiral Resolution: The chiral centers are established using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydroxyl Group Introduction: The hydroxyl group is introduced at the 3-position through oxidation reactions.
Industrial Production Methods
Industrial production methods for (3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dipropylamino group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the dipropylamino group may yield various amine derivatives.
Applications De Recherche Scientifique
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may interact with active sites, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol: Similar structure but with diethylamino instead of dipropylamino.
(3S,4R)-4-(Dimethylamino)tetrahydrofuran-3-ol: Similar structure but with dimethylamino instead of dipropylamino.
(3S,4R)-4-(Dipropylamino)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the dipropylamino group, which may confer distinct pharmacological and chemical properties compared to its analogs. The combination of these features makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
(3S,4R)-4-(dipropylamino)oxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-5-11(6-4-2)9-7-13-8-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 |
Clé InChI |
XGGYVXDLFBBWBA-NXEZZACHSA-N |
SMILES isomérique |
CCCN(CCC)[C@@H]1COC[C@H]1O |
SMILES canonique |
CCCN(CCC)C1COCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
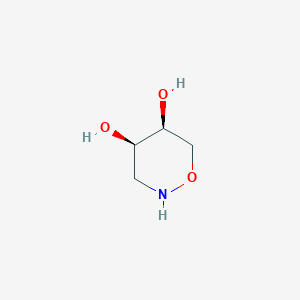
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
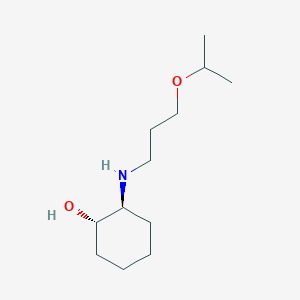

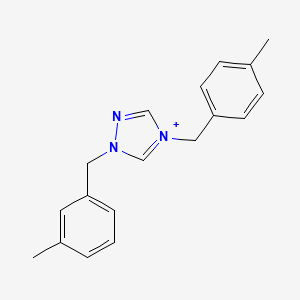
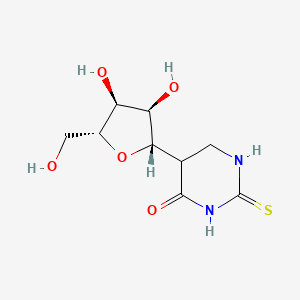
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

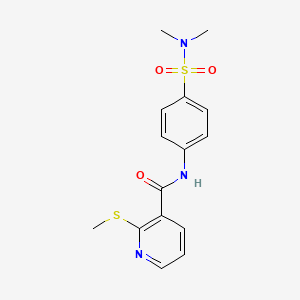
![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
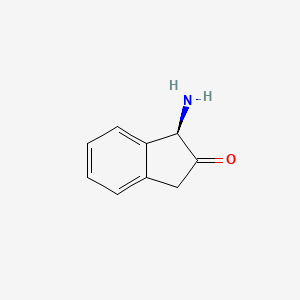
![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)
